Bis(4-biphenylmethyl)ether
Overview
Description
Bis(4-biphenylmethyl)ether is an organic compound with the molecular formula C26H22O. It is characterized by the presence of two biphenyl groups connected through an ether linkage. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-biphenylmethyl)ether typically involves the reaction of 4-bromomethylbiphenyl with sodium phenoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2C6H5CH2Br+NaOPh→C6H5CH2OCH2C6H5+2NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-biphenylmethyl)ether undergoes various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the ether linkage, yielding biphenyl derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces biphenyl aldehydes or ketones.
Reduction: Yields biphenyl and methanol.
Substitution: Forms brominated or nitrated biphenyl derivatives.
Scientific Research Applications
Bis(4-biphenylmethyl)ether has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Bis(4-biphenylmethyl)ether involves its interaction with molecular targets through its biphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The ether linkage provides stability, allowing the compound to maintain its structure under different conditions.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: Similar structure but with only one ether linkage.
Biphenyl: Lacks the ether linkage, consisting of two connected phenyl rings.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of the ether linkage.
Uniqueness
Bis(4-biphenylmethyl)ether is unique due to its dual biphenyl groups connected through an ether linkage, providing a combination of stability and reactivity that is not found in simpler biphenyl derivatives.
Properties
IUPAC Name |
1-phenyl-4-[(4-phenylphenyl)methoxymethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-3-7-23(8-4-1)25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)24-9-5-2-6-10-24/h1-18H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGLPYJHZGRBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219005 | |
Record name | Bis(4-biphenylmethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-68-4 | |
Record name | Bis(4-biphenylmethyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-biphenylmethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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